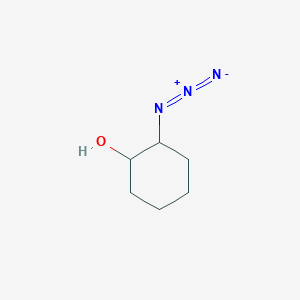

2-Azidocyclohexan-1-ol

Descripción general

Descripción

2-Azidocyclohexan-1-ol is a biochemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C6H11N3O . Detailed structural analysis would typically involve techniques such as spectroscopy and quantum chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. Such properties are typically determined through various analytical techniques .Aplicaciones Científicas De Investigación

Synthesis of Various Aminocyclitols

2-Azidocyclooct-3-en-1-ol, a compound related to 2-Azidocyclohexan-1-ol, has been utilized in the synthesis of various eight-membered ring aminocyclitols. This process involves epoxidation reactions and ring-opening reactions, leading to the synthesis of unique isomers and derivatives such as 2-Amino-4-chlorocyclooctanediol and aminocyclooctanetriols (Karavaizoglu & Salamci, 2020).

Molecular Recognition Applications

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, structurally similar to this compound, has been used as a chiral solvating agent for molecular recognition. This application includes the discrimination of isomers of various acids through NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Studies in Epoxidation Mechanisms

Research on the epoxidation of 2-cyclohexen-1-ol provides insights into the mechanism of epoxidation reactions involving compounds like this compound. This includes the analysis of transition structures and the effects of various factors on the epoxidation process (Freccero et al., 2000).

Research in Cycloaddition Reactions

This compound and its derivatives are also relevant in studies of cycloaddition reactions, particularly in the synthesis of 1,2,3-Triazoles, which are significant in various industrial and pharmaceutical applications (Zeroual et al., 2017).

Activation of Allylic Alcohols

The activation of 2-cyclohexen-1-ol, closely related to this compound, through aluminium-catalysed transfer hydrogenation demonstrates the potential of such compounds in organic synthesis. This method facilitates the addition of nucleophiles to allylic alcohols (Black et al., 2005).

Antimalarial Activity Studies

Research on derivatives of this compound includes the synthesis of compounds like 2-amino-3-arylpropan-1-ols and their evaluation for antimalarial activity. This highlights the potential medicinal applications of these compounds (D’hooghe et al., 2011).

Applications in Peptide Synthesis

Compounds structurally related to this compound have been used in peptide synthesis, particularly in creating peptidotriazoles through copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides (Tornøe et al., 2002).

Synthesis of Biologically Active Compounds

The synthesis of azabicyclo[3.1.0]hexane-1-ols, which can be derived from compounds like this compound, provides a route for creating biologically active pharmacological products. These compounds are used for synthesizing products with potential medicinal applications (Jida et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

2-azidocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-9-8-5-3-1-2-4-6(5)10/h5-6,10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECSGTHYJAPXMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

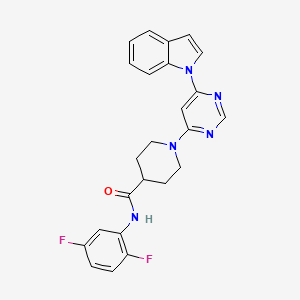

Synthesis routes and methods I

Procedure details

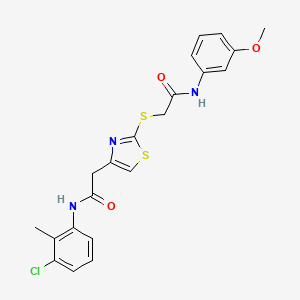

Synthesis routes and methods II

Procedure details

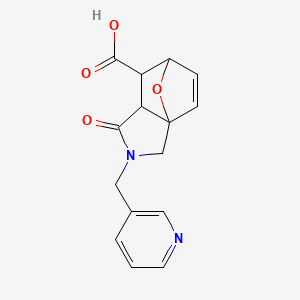

Synthesis routes and methods III

Procedure details

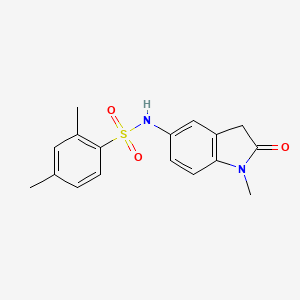

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2734381.png)

![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline](/img/structure/B2734384.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2734390.png)

![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)